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Compound of Interest

Compound Name: 5-tert-Butylpyrogallol

Cat. No.: B1595741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-tert-
Butylpyrogallol (5-(tert-butyl)benzene-1,2,3-triol), a substituted pyrogallol derivative of interest

in various research and development applications. This document outlines predicted and

reported spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS), presented in a clear, tabular format for ease of reference. Detailed,

generalized experimental protocols for obtaining such data are also provided, alongside a

visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-tert-Butylpyrogallol. It is
important to note that while some mass spectrometry data is available from public databases,

the NMR and IR data are largely based on predictive models and typical values for related

phenolic compounds due to the limited availability of experimentally derived spectra in the

public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. 1H NMR (Proton NMR)

The proton NMR spectrum of 5-tert-Butylpyrogallol is expected to show distinct signals for

the aromatic protons, the hydroxyl protons, and the protons of the tert-butyl group. The
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chemical shifts (δ) are influenced by the electron-donating effects of the hydroxyl and tert-butyl

groups.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

Aromatic CH 6.5 - 7.0 Singlet 2H

Hydroxyl OH 4.0 - 7.0 (broad) Singlet 3H

tert-Butyl CH3 ~1.3 Singlet 9H

1.1.2. 13C NMR (Carbon-13 NMR)

The 13C NMR spectrum provides information on the carbon framework of the molecule. The

chemical shifts are influenced by the nature of the substituents on the aromatic ring.

Carbon Assignment Predicted Chemical Shift (ppm)

Quaternary C (tert-butyl) 30 - 35

C-OH 140 - 155

C-tert-butyl 135 - 145

Aromatic CH 105 - 115

C(CH3)3 30 - 35

Infrared (IR) Spectroscopy
The IR spectrum of 5-tert-Butylpyrogallol is characterized by the presence of strong

absorptions corresponding to the hydroxyl and aromatic functionalities.
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Functional Group
Typical Absorption Range

(cm-1)
Intensity

O-H Stretch (phenolic, H-

bonded)
3200 - 3600 Strong, Broad

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

C=C Stretch (aromatic) 1500 - 1600 Medium-Strong

C-O Stretch (phenol) 1150 - 1250 Strong

C-H Bend (aromatic) 800 - 900 Strong

Mass Spectrometry (MS)
Mass spectrometry data from GC-MS analysis is available in public databases. The

fragmentation pattern is characteristic of a substituted aromatic compound.

m/z Relative Intensity (%) Proposed Fragment

182 Base Peak [M]+ (Molecular Ion)

167 High [M - CH3]+

139 Medium [M - C3H7]+

115 Low Further Fragmentation

Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic

data presented above. These protocols are based on standard laboratory practices for the

analysis of phenolic compounds.

NMR Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra of 5-tert-Butylpyrogallol.
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Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 5-tert-Butylpyrogallol in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). The choice of

solvent can affect the chemical shifts, particularly of the hydroxyl protons.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

1H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

13C NMR Acquisition:

Acquire a proton-decoupled 13C spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Reference the spectrum to the solvent peak.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

peak integration (for 1H NMR).

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of 5-tert-Butylpyrogallol to identify its

functional groups.

Methodology:
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Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr)

powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (ATR crystal or KBr pellet

holder).

Record the sample spectrum over a range of 4000-400 cm-1.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 5-tert-
Butylpyrogallol.

Methodology:

Sample Introduction and Ionization:

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile

solvent (e.g., dichloromethane, methanol) and inject it into a gas chromatograph coupled

to a mass spectrometer. Electron Ionization (EI) at 70 eV is a common ionization method.

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the

mass spectrometer using an electrospray ionization (ESI) or atmospheric pressure

chemical ionization (APCI) source.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1595741?utm_src=pdf-body
https://www.benchchem.com/product/b1595741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Acquisition:

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

For more detailed structural information, tandem mass spectrometry (MS/MS) can be

performed to fragment specific ions.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 5-tert-Butylpyrogallol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1595741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Conclusion

5-tert-Butylpyrogallol

Dissolution/Preparation

NMR Spectroscopy
(1H, 13C)

IR Spectroscopy
(FTIR-ATR)

Mass Spectrometry
(GC-MS)

Process NMR Data
(Chemical Shifts, Coupling)

Process IR Data
(Functional Groups)

Process MS Data
(Molecular Weight, Fragmentation)

Structural Elucidation

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of 5-tert-Butylpyrogallol.

To cite this document: BenchChem. [Spectroscopic Profile of 5-tert-Butylpyrogallol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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butylpyrogallol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1595741?utm_src=pdf-body-img
https://www.benchchem.com/product/b1595741?utm_src=pdf-body
https://www.benchchem.com/product/b1595741#spectroscopic-data-for-5-tert-butylpyrogallol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1595741#spectroscopic-data-for-5-tert-butylpyrogallol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1595741#spectroscopic-data-for-5-tert-butylpyrogallol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1595741#spectroscopic-data-for-5-tert-butylpyrogallol-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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